molecular formula C19H19N5O4S2 B2637417 METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE CAS No. 494825-96-6

METHYL 2-{2-[(5-{[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]METHYL}-1,3,4-OXADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOATE

Cat. No.: B2637417
CAS No.: 494825-96-6
M. Wt: 445.51
InChI Key: FZGGYCCQDNKOFC-UHFFFAOYSA-N
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Description

Methyl 2-{2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features a combination of pyrimidine, oxadiazole, and benzoate moieties

Preparation Methods

The synthesis of methyl 2-{2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}benzoate typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrimidine moiety: This can be achieved by reacting appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Synthesis of the oxadiazole ring: This step involves the cyclization of hydrazides with carbon disulfide or other suitable reagents.

    Coupling reactions: The pyrimidine and oxadiazole intermediates are then coupled using thiol-based linkers.

    Final esterification: The final step involves the esterification of the benzoic acid derivative with methanol under acidic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Methyl 2-{2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-{2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Agrochemicals: The compound may serve as a precursor for the synthesis of herbicides or pesticides.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound can be used in studies involving enzyme inhibition, protein binding, or cellular uptake.

Mechanism of Action

The mechanism of action of methyl 2-{2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfanyl and oxadiazole groups are crucial for its binding affinity and specificity. Pathways involved may include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Methyl 2-{2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}benzoate can be compared with similar compounds such as:

    Methyl 2-{2-[(5-{[(4,6-dimethylpyrimidin-2-yl)amino]methyl}-1,3,4-oxadiazol-2-yl)amino]acetamido}benzoate: This compound has amino groups instead of sulfanyl groups, which may alter its reactivity and binding properties.

    Ethyl 2-{2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamido}benzoate: The ethyl ester variant may have different solubility and stability properties compared to the methyl ester.

    Methyl 2-{2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamido}benzoate: The thiadiazole analog may exhibit different electronic properties and reactivity due to the presence of sulfur in the ring.

Properties

IUPAC Name

methyl 2-[[2-[[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S2/c1-11-8-12(2)21-18(20-11)29-10-16-23-24-19(28-16)30-9-15(25)22-14-7-5-4-6-13(14)17(26)27-3/h4-8H,9-10H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGGYCCQDNKOFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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